2,2,2-三氯苯乙酮

描述

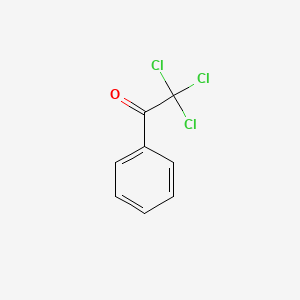

2,2,2-Trichloroacetophenone is a reagent used in the synthesis of isoconazole, a potent antifungal agent . It is also known as an α-haloketone .

Synthesis Analysis

The synthesis of 2,2,2-Trichloroacetophenone involves a reaction with aluminium trichloride in a substitution process known as the Friedel-Crafts reaction . Another method involves the reduction of 2,2,2-Trichloroacetophenone to 2′,4′-dichloroacetophenone by glutathione-dependent cytosolic enzymes present in the liver, kidney, and brain .Molecular Structure Analysis

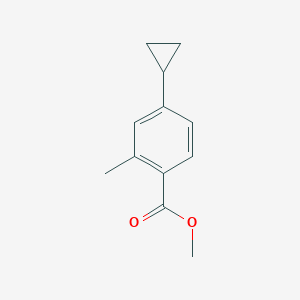

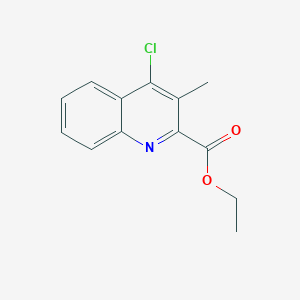

The molecular formula of 2,2,2-Trichloroacetophenone is C8H5Cl3O . It is an α-haloketone .Chemical Reactions Analysis

2,2,2-Trichloroacetophenone undergoes reduction to 2′,4′-dichloroacetophenone by glutathione-dependent cytosolic enzymes present in the liver, kidney, and brain . It also participates in the microwave-induced N-alkylation of several azoles to afford the corresponding 1-(2′,4′-dichlorophenacyl)azoles .Physical And Chemical Properties Analysis

2,2,2-Trichloroacetophenone is an off-white crystalline solid . It is insoluble in water . It has a melting point of 47-54 °C, a boiling point of 130-135 °C, and a density of 1.312 g/cm^3 .科学研究应用

三氯甲基酮的合成

2,2,2-三氯苯乙酮衍生物已通过芳基丙炔酸和三氯异氰尿酸 (TCCA) 的脱羧基三氯化合成。该反应在室温下发生,并表现出良好的官能团耐受性。这些衍生物可以进一步转化为酯、酰胺和酰肼 (Jayaraman 等人,2018)。

连续流反应系统

已开发出用于合成 2,2,2-三氯苯乙酮衍生物的连续流反应系统。与间歇反应系统相比,该系统在更短的时间内提供了更高的产率,从而提高了生产这些衍生物的效率 (Ko 等人,2018)。

还原性脱卤研究

2,2,2-三氯苯乙酮已在还原性脱卤的背景下进行了研究。已发现存在于肝脏、肾脏和大脑中的谷胱甘肽依赖性胞质酶将 2,2,2-三氯苯乙酮还原为 2',4'-二氯苯乙酮,揭示了有趣的生化途径 (Brundin 等人,1982)。

间苯二酚酰化的绿色路线

已开发出使用 2,2,2-三氯苯乙酮的绿色化学方法,用乙酸对间苯二酚进行酰化。此方法旨在用良性替代品取代传统的有害酰化剂 (Yadav & Joshi,2002)。

与金属和亲电试剂的反应

三氯苯乙酮与锌和各种亲电试剂的反应已得到研究。这项研究有助于理解有机锌化合物的形成和随后的反应,以产生各种衍生物 (Shchepin 等人,1987)。

作用机制

Target of Action

2,2,2-Trichloroacetophenone is an α-haloketone . The primary targets of this compound are glutathione-dependent cytosolic enzymes present in the liver, kidney, and brain . These enzymes play a crucial role in the detoxification of xenobiotics and protection against oxidative stress.

Mode of Action

The compound interacts with its targets through a reduction process. Specifically, 2,2,2-Trichloroacetophenone undergoes reduction to 2′,4′-dichloroacetophenone by the action of glutathione-dependent cytosolic enzymes . This interaction results in the transformation of the compound, which can then participate in further biochemical reactions.

Biochemical Pathways

The affected pathway involves the N-alkylation of several azoles . After its reduction, the transformed compound (2′,4′-dichloroacetophenone) participates in the microwave-induced N-alkylation of several azoles to afford the corresponding 1-(2′,4′-dichlorophenacyl)azoles . This process is part of the synthesis of various azole derivatives, which have applications in medicinal chemistry.

Result of Action

The molecular and cellular effects of 2,2,2-Trichloroacetophenone’s action primarily involve the transformation of the compound and its participation in the synthesis of azole derivatives . These derivatives can have various biological activities, depending on their specific structures.

Action Environment

The action, efficacy, and stability of 2,2,2-Trichloroacetophenone can be influenced by various environmental factors. For instance, the presence of glutathione-dependent enzymes is crucial for its reduction . Moreover, the temperature and pH can affect the rate and extent of its biochemical transformations.

安全和危害

2,2,2-Trichloroacetophenone is harmful by ingestion, inhalation, or skin absorption. It is extremely destructive to the tissue of the mucous membranes and upper respiratory tract, eyes, and skin . When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, and hydrogen chloride gas .

未来方向

The future directions of 2,2,2-Trichloroacetophenone could involve its use in the synthesis of other chemical compounds. For instance, a continuous flow reaction system was developed for the synthesis of 2,2,2-Trichloroacetophenone derivatives . This system provided higher yields within shorter times than the batch reaction system .

属性

IUPAC Name |

2,2,2-trichloro-1-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAMHTTBNEJBIKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50281827 | |

| Record name | 2,2,2-trichloro-1-phenyl-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50281827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trichloro-1-phenylethanone | |

CAS RN |

56778-65-5, 2902-69-4 | |

| Record name | Ethanone, 1-phenyl-, trichloro deriv. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056778655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC53618 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53618 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC23186 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,2-trichloro-1-phenyl-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50281827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(3-Bromopyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B6323968.png)

![6-[(tert-Butyldimethylsilyloxy)methyl]picolinaldehyde](/img/structure/B6323975.png)